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Compound of Interest

Compound Name: 2-Iodopropane

Cat. No.: B156323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-iodopropane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the

spectroscopic workflow are included to support researchers in their analytical and drug

development endeavors.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-iodopropane.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-iodopropane shows two distinct signals, corresponding to the

two different chemical environments of the protons in the molecule.[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.2 Septet 1H CH

~1.8 Doublet 6H CH₃
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Table 1: ¹H NMR Data for 2-Iodopropane.

The septet arises from the methine proton being split by the six equivalent protons of the two

methyl groups. Conversely, the doublet is a result of the six methyl protons being split by the

single methine proton. The 6:1 integration ratio of the signals is consistent with the number of

protons in each environment.[1]

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum of 2-iodopropane displays two signals, indicating the presence

of two unique carbon environments in the molecule.[2]

Chemical Shift (δ) ppm Assignment

~21.1 CH

~31.2 CH₃

Table 2: ¹³C NMR Data for 2-Iodopropane.[2]

The carbon atom bonded to the electronegative iodine atom (CH) is deshielded and appears at

a lower field, while the two equivalent methyl carbon atoms (CH₃) are more shielded and

appear at a higher field.[2]

Infrared (IR) Spectroscopy
The IR spectrum of 2-iodopropane exhibits characteristic absorption bands corresponding to

the vibrational modes of its functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~2975 - 2845 Stretching C-H (sp³)

~1470 - 1370 Bending C-H

~1175 - 1140 Skeletal Vibration C-C-C

~870 Skeletal Vibration C-C-C

~500 Stretching C-I
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Table 3: Key IR Absorption Bands for 2-Iodopropane.[3]

The prominent C-H stretching and bending vibrations are characteristic of alkanes. The C-I

stretching vibration is a key feature for identifying the presence of the iodo group.[3] The region

from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each

molecule, allowing for definitive identification.[3]

Mass Spectrometry
The mass spectrum of 2-iodopropane provides information about its molecular weight and

fragmentation pattern.

m/z Relative Abundance Assignment

170 Moderate [M]⁺ (Molecular Ion)

127 Low [I]⁺

43 100% [C₃H₇]⁺ (Base Peak)

Table 4: Major Peaks in the Mass Spectrum of 2-Iodopropane.[4]

The molecular ion peak at m/z 170 confirms the molecular weight of 2-iodopropane.[5][6][7]

The base peak at m/z 43 corresponds to the stable isopropyl cation, formed by the loss of the

iodine atom.[4] This fragmentation is favored due to the relative weakness of the C-I bond.[4]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-25 mg of 2-iodopropane for ¹H NMR or 20-50 mg for ¹³C NMR.[8][9]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean vial.[8][9]
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Filter the solution through a pipette with a cotton or glass wool plug directly into a clean 5

mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrumental Analysis:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.[10]

Shim the magnetic field to achieve homogeneity and optimize resolution.[10]

For ¹³C NMR, a standard proton-decoupled pulse sequence is typically used.[10]

Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.

Acquire the free induction decay (FID) and perform a Fourier transform to obtain the

spectrum.[10]

Phase and baseline correct the spectrum.

Reference the spectrum using the residual solvent peak or an internal standard like

tetramethylsilane (TMS) at 0 ppm.[10]

Attenuated Total Reflectance (ATR) Infrared (IR)
Spectroscopy
ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a liquid

sample like 2-iodopropane.[11]

Instrumental Analysis:

Ensure the ATR crystal (e.g., diamond) is clean.[12]

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[12]
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Place a small drop of 2-iodopropane directly onto the center of the ATR crystal.[11][12]

Acquire the sample spectrum.

After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) and a soft, lint-free cloth.[11]

Mass Spectrometry (Electron Ionization)
Sample Introduction:

For a volatile liquid like 2-iodopropane, direct injection or introduction via a gas chromatograph

(GC-MS) is common.

Instrumental Analysis:

The sample is introduced into the high-vacuum source of the mass spectrometer.

In the ionization chamber, the molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

The molecular ion and any fragment ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the relationship between the different spectroscopic

techniques and the structural information they provide for 2-iodopropane.
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Figure 1: Workflow of Spectroscopic Analysis for Structural Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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